molecular formula C23H23F3N4O B4709874 2-(4-benzyl-1-piperazinyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

2-(4-benzyl-1-piperazinyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

Cat. No. B4709874
M. Wt: 428.4 g/mol
InChI Key: CAROIFDLLATSIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzyl-1-piperazinyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine, also known as BPTP, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. BPTP is a pyrimidine-based compound that has been shown to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-(4-benzyl-1-piperazinyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor and a serotonin 5-HT1A receptor antagonist. This compound has also been shown to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including modulation of several neurotransmitter systems, as mentioned earlier. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal growth and survival. This compound has also been shown to increase the levels of cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in memory and learning.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-benzyl-1-piperazinyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is its ability to modulate several neurotransmitter systems, making it a promising candidate for the development of new drugs for the treatment of various psychiatric disorders. However, one of the limitations of this compound is its relatively low potency compared to other compounds that target the same receptors. This may make it difficult to achieve therapeutic effects at clinically relevant doses.

Future Directions

There are several future directions for research on 2-(4-benzyl-1-piperazinyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine. One area of research is the development of more potent analogs of this compound that can achieve therapeutic effects at lower doses. Another area of research is the investigation of the long-term effects of this compound on neuronal growth and survival. Additionally, the potential use of this compound in the treatment of other neurological disorders, such as Parkinson's disease, warrants further investigation.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to exhibit a wide range of biochemical and physiological effects, and its ability to modulate several neurotransmitter systems makes it a promising candidate for the development of new drugs for the treatment of various psychiatric disorders. However, further research is needed to fully understand the mechanism of action of this compound and to develop more potent analogs that can achieve therapeutic effects at lower doses.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine has been shown to exhibit a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. This compound has also been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. These properties make this compound a promising candidate for the development of new drugs for the treatment of various psychiatric disorders.

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N4O/c1-31-19-9-5-8-18(14-19)20-15-21(23(24,25)26)28-22(27-20)30-12-10-29(11-13-30)16-17-6-3-2-4-7-17/h2-9,14-15H,10-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAROIFDLLATSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)N3CCN(CC3)CC4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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